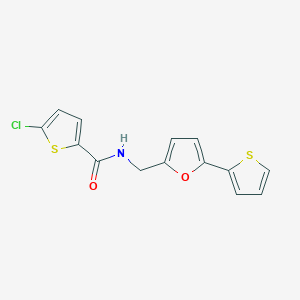

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds . Thiophene and its substituted derivatives, including this compound, are known for their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science .

Synthesis Analysis

The synthesis of similar compounds involves the preparation of an intermediate by oxidizing the respective aldehyde with sodium chlorite and 30% H2O2 . The acid from this intermediate is then coupled with various aryl, alkyl, and heterocyclic amines using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole to give the desired product .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis . The crystal structure of similar compounds has been reported, providing insights into the arrangement of atoms and bonds within the molecule .Scientific Research Applications

Synthetic Routes and Characterization

The synthesis of compounds related to "5-chloro-N-((5-(thiophen-2-yl)furan-2-yl)methyl)thiophene-2-carboxamide" involves various methodologies aiming at introducing functional groups to furan and thiophene cores. Chadwick et al. (1973) described methods for preparing esters of furan- and thiophen-2-carboxylic acids, highlighting the utility of these heterocycles as intermediates in organic synthesis Chadwick, D., Chambers, J., Meakins, G., & Snowden, R. (1973). Furthermore, Arora et al. (2013) synthesized Schiff bases of thiophene derivatives, demonstrating the versatility of thiophene in forming structurally diverse compounds with potential biological activities Arora, M., Saravanan, J., Mohan, S., & Bhattacharjee, S. (2013).

Antimicrobial Activity

Marvadi et al. (2020) designed and synthesized novel dihydroquinoline-6-carboxamides with thiophene moieties, evaluating their antitubercular activity. This study highlights the therapeutic potential of such compounds against Mycobacterium tuberculosis, offering insights into their application in addressing infectious diseases Marvadi, S. K., Nagineni, D., Safoora, S., Krishna, V. S., Sriram, D., & Kantevari, S. (2020).

Material Science Applications

Abaci et al. (2016) explored the electrochromic properties of polymers derived from thiophene-furan-thiophene type monomers, shedding light on the potential use of such materials in electronic display technologies. Their work contributes to the development of novel electrochromic devices with improved performance and stability Abaci, U., Ustalar, A., Yılmaz, M., & Guney, H. (2016).

Future Directions

Thiophene and its derivatives, including this compound, have attracted great interest in industry as well as academia due to their wide range of therapeutic properties . They are considered effective drugs in the current disease scenario and are the focus of ongoing research for the development of more potent pharmaceutical agents . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

properties

IUPAC Name |

5-chloro-N-[(5-thiophen-2-ylfuran-2-yl)methyl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClNO2S2/c15-13-6-5-12(20-13)14(17)16-8-9-3-4-10(18-9)11-2-1-7-19-11/h1-7H,8H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYJAMHVWQDWZMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(O2)CNC(=O)C3=CC=C(S3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-methyl-4-oxo-N-[2-(trifluoromethyl)benzyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2814778.png)

![2-(Benzo[d]thiazol-2-yl(methyl)amino)-1-(4-(2-fluorophenyl)piperazin-1-yl)ethanone](/img/structure/B2814787.png)

![N-[4-(dimethylamino)benzyl]-2-(methylthio)-4-morpholin-4-ylquinazoline-7-carboxamide](/img/structure/B2814789.png)